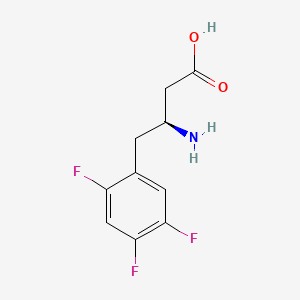

(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFQQJVYCWLKPL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps. One common method starts with 2,4,5-trifluorophenyl acetonitrile, which undergoes a reaction with ethyl alpha-bromoacetate and zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid .

Industrial Production Methods

The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically avoids the use of highly toxic solvents and reagents, making it safer and more environmentally friendly. The key steps include the use of inexpensive and readily available raw materials, efficient reaction conditions, and straightforward purification processes .

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis Pathways

The synthesis of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves several steps:

- Preparation of Wittig Reagents: A key step involves the formation of a Wittig reagent that reacts with carbonyl compounds to form alkenes.

- Hoffmann Rearrangement: This transformation is utilized to convert primary amides into primary amines with one fewer carbon atom.

- Final Coupling Reactions: The final product is synthesized through coupling reactions that involve various coupling agents and solvents .

Diabetes Treatment

The most prominent application of this compound is its role in producing sitagliptin. Sitagliptin was the first DPP-4 inhibitor approved by the FDA and has been shown to effectively lower blood sugar levels in patients with type 2 diabetes when used alone or in combination with other medications like metformin .

Development of DPP-4 Inhibitors

Research has expanded to explore other potential DPP-4 inhibitors derived from this compound. Studies have indicated that modifications to the structure can yield compounds with enhanced efficacy or reduced side effects.

Case Studies

Several studies have documented the successful synthesis and application of this compound:

- Case Study 1: Research demonstrated the enantiospecific synthesis of (R)- and this compound using (S)-serine as a chiral pool. This method showcased an efficient route to obtain both enantiomers for further pharmacological testing .

- Case Study 2: Clinical trials involving sitagliptin have highlighted its effectiveness in improving glycemic control with minimal adverse effects compared to other antidiabetic agents .

Mechanism of Action

The mechanism of action of (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in drug synthesis, the compound’s functional groups facilitate binding to active sites of enzymes or receptors, modulating their activity. The trifluorophenyl group enhances the compound’s stability and bioavailability, making it an effective component in pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid becomes evident when compared to related compounds. Below is a detailed analysis:

Stereoisomers and Protecting Group Variants

Structural Analogs with Modified Substituents

Key Findings and Implications

Stereochemical Impact : The (S)-enantiomer is pharmacologically critical for sitagliptin, while the (R)-form is often an impurity. Enzymatic methods achieve higher stereoselectivity than chemical routes .

Fluorine Substitution: The 2,4,5-trifluorophenyl group enhances metabolic stability and target binding compared to chlorinated or non-fluorinated analogs .

Protecting Groups : Boc and Fmoc derivatives improve solubility and stability during synthesis but add complexity to downstream deprotection steps .

Industrial Scalability : Asymmetric enzymatic synthesis is preferred for large-scale production, though yields require further optimization .

Biological Activity

Overview

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a synthetic amino acid derivative characterized by its structural components: an amino group, a butanoic acid backbone, and a trifluorophenyl substituent. Its molecular formula is CHFNO, with a molecular weight of approximately 233.19 g/mol. The trifluorophenyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various medicinal applications.

The compound exhibits significant biological activity primarily through its interactions with enzymes and proteins involved in metabolic pathways. Notably, it has been shown to influence the activity of aminotransferases, enzymes crucial for amino acid metabolism. Additionally, this compound can modulate cellular signaling pathways, affecting gene expression and cellular metabolism.

Pharmacological Effects

Research indicates that this compound has potential pharmacological effects in promoting insulin secretion and may serve as an advanced intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes .

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

Case Studies

- Combination Therapy with Menthol : A recent study synthesized a new compound by combining this compound with menthol. This new molecule demonstrated significant hypoglycemic effects in diabetic mouse models at doses starting from 10 mg/kg . The study highlights the potential for developing multi-target drug candidates based on this amino acid derivative.

- DPP-4 Inhibitors : As an advanced intermediate for DPP-4 inhibitors like sitagliptin, this compound plays a critical role in enhancing the efficacy of diabetes medications. Research shows that its structural analogs can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid to achieve high enantiomeric purity?

- Methodological Answer : The Boc-protected derivative (CAS 486460-00-8) is synthesized via tert-butoxycarbonyl (Boc) group introduction to the amino moiety, followed by chiral resolution. Key steps include:

- Use of chiral HPLC to confirm enantiomeric excess (≥99% E.E.) .

- Control of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization during deprotection .

- Analytical validation via specific rotation measurements (+13.5° to +17.5° for the R-enantiomer; adjust parameters for S-configuration) .

Q. What analytical techniques are critical for characterizing fluorinated phenylbutanoic acid derivatives?

- Methodological Answer :

- HPLC : Quantify enantiomeric purity using a chiral stationary phase (e.g., amylose-based columns) .

- NMR : Assign stereochemistry via coupling constants (e.g., J-values for fluorophenyl protons) and NOE effects .

- Mass Spectrometry : Confirm molecular weight (333.30 g/mol for Boc-protected analog) and fragmentation patterns .

Q. How should researchers handle storage and stability of fluorinated amino acid derivatives?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at -20°C in airtight, light-resistant containers to prevent hydrolysis of the amino group or fluorine substitution .

- Monitor degradation via periodic HPLC analysis (e.g., free amine formation) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the biological activity of fluorinated phenylbutanoic acids?

- Methodological Answer :

- Perform molecular docking studies using PubChem data (e.g., InChIKey: WHEWBRDYJWPYHK-UHFFFAOYSA-N) to predict binding affinity to target enzymes .

- Compare results with experimental IC₅₀ values from fluorinated analogs (e.g., 3,4,5-trimethoxyphenylacetic acid) to validate models .

- Address discrepancies by analyzing fluorine’s electronegativity effects on π-π stacking interactions .

Q. What strategies mitigate low yields in coupling reactions involving trifluoromethylphenyl groups?

- Methodological Answer :

- Optimize catalyst systems: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with electron-deficient aryl halides (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) .

- Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Monitor intermediates via LC-MS to identify bottlenecks (e.g., boronic ester stability) .

Q. How do fluorine substitution patterns influence metabolic stability in vivo?

- Methodological Answer :

- Design a series of analogs with varying fluorine positions (e.g., 2,4,5-trifluoro vs. 3,5-difluoro substitution) .

- Assess metabolic half-life using liver microsome assays and correlate with LogP values (calculated via PubChem) .

- Use ¹⁹F NMR to track defluorination in plasma .

Notes for Experimental Design

- Stereochemical Integrity : Always verify chirality post-synthesis using polarimetry and X-ray crystallography (if crystalline) .

- Fluorine-Specific Challenges : Use fluorophobic solvents (e.g., DCM) to minimize fluorine-fluorine repulsion in coupling reactions .

- Contradiction Resolution : When conflicting bioactivity data arise, cross-validate via orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.